molecular formula C17H22N2O3 B170971 Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate CAS No. 159874-22-3

Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

Cat. No. B170971
CAS RN: 159874-22-3
M. Wt: 302.37 g/mol
InChI Key: DCFFXMVGFZTEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate, also known as BOP, is a chemical compound that is widely used in scientific research. It is a coupling reagent that is used to activate carboxylic acids for the synthesis of peptides and other biomolecules. BOP has gained popularity in recent years due to its efficiency, low cost, and ease of use compared to other coupling reagents.

Mechanism of Action

Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate works by activating carboxylic acids, which then react with amines to form amide bonds. Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate forms an active intermediate that reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate then reacts with the amine to form an amide bond.
Biochemical and Physiological Effects:
Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is not used for its biochemical or physiological effects, but rather for its ability to activate carboxylic acids for the synthesis of biomolecules.

Advantages and Limitations for Lab Experiments

Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate has several advantages over other coupling reagents. It has high coupling efficiency, low epimerization, and low racemization. Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is also easy to use and cost-effective. However, Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate has some limitations, including its sensitivity to moisture and air. Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate should be stored in a dry and air-free environment to prevent degradation.

Future Directions

There are several future directions for the use of Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate in scientific research. One potential application is in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate could also be used in the synthesis of cyclic peptides and other complex biomolecules. Additionally, Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate could be used in the preparation of peptide-based vaccines and therapeutics. Further research is needed to explore these potential applications of Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate.

Synthesis Methods

Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate can be synthesized through the reaction of piperidine, benzyl chloroformate, and 1-methyl-2-pyrrolidinone. The reaction yields Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate as a white crystalline solid with a melting point of 103-105°C.

Scientific Research Applications

Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is widely used in scientific research for the synthesis of peptides, oligonucleotides, and other biomolecules. It is also used in the preparation of amides, esters, and thioesters. Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is preferred over other coupling reagents due to its high coupling efficiency, low epimerization, and low racemization. Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is also used in the production of pharmaceuticals and biologics.

properties

CAS RN

159874-22-3

Product Name

Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O3/c20-16-7-4-10-19(16)15-8-11-18(12-9-15)17(21)22-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2

InChI Key

DCFFXMVGFZTEJW-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3

synonyms

Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

Origin of Product

United States

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